N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine typically involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to achieve high yields and selectivity. For example, the use of Cu/ZnO/γ-Al2O3 catalysts has been reported for the efficient synthesis of amines from biomass-based furan compounds .
Chemical Reactions Analysis
Types of Reactions
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, nitrous acid for deamination, and various catalysts for amidation . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid results in the formation of classical carbonium ions .
Scientific Research Applications
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of biodegradable polymers through ring-opening polymerization.
Mechanism of Action
The mechanism of action of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of Trypanosoma brucei and Plasmodium falciparum . The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine can be compared with other similar compounds, such as:
2-azabicyclo[3.2.2]nonanes: These compounds exhibit higher antiprotozoal activities than 4-aminobicyclo[2.2.2]octanes.
2-oxabicyclo[2.2.2]octane: This compound is used as a bioisostere of the phenyl ring in drug design, leading to improved physicochemical properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C12H22N2O/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14/h10-13H,1-9H2 |
InChI Key |
KBRMQPKDQYULBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2CN3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.